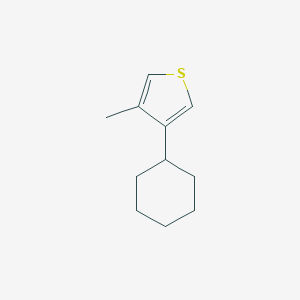

3-Cyclohexyl-4-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNBPEQRHOIIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364027 | |

| Record name | 3-cyclohexyl-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163045-78-1 | |

| Record name | 3-cyclohexyl-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexyl-4-methylthiophene from 1,4-Dicarbonyl Compounds

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-cyclohexyl-4-methylthiophene, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus is on the robust and versatile Paal-Knorr thiophene synthesis, starting from a 1,4-dicarbonyl precursor. This document delves into the strategic retrosynthetic analysis, a detailed, field-tested experimental protocol, and a thorough examination of the reaction mechanism. Furthermore, it offers practical insights into potential challenges, troubleshooting, and the characterization of the final product, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are fundamental five-membered heterocyclic compounds that are isosteric with benzene, leading to their widespread incorporation into pharmacologically active molecules and organic electronic materials. The substitution pattern on the thiophene ring profoundly influences the physicochemical and biological properties of these compounds. Specifically, 3,4-disubstituted thiophenes, such as this compound, offer a unique structural motif with potential applications in the development of novel therapeutics and functional polymers. The cyclohexyl group can enhance lipophilicity, which is often crucial for membrane permeability, while the methyl group can modulate electronic properties and provide a site for further functionalization.

The Paal-Knorr thiophene synthesis, a classic and reliable method for constructing the thiophene ring from 1,4-dicarbonyl compounds, stands out for its versatility and efficiency in generating polysubstituted thiophenes.[1][2] This guide will provide a detailed roadmap for the successful synthesis of this compound utilizing this powerful transformation.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing an efficient synthetic route. The target molecule, this compound, can be disconnected at the C-S bonds of the thiophene ring, leading back to the key 1,4-dicarbonyl precursor, 1-cyclohexyl-2-methylbutane-1,4-dione .

Caption: Retrosynthetic analysis of this compound.

The synthesis of the 1,4-dicarbonyl precursor is a critical step. A plausible and effective approach involves a two-step sequence:

-

Conjugate Addition: A Michael-type 1,4-conjugate addition of a cyclohexyl nucleophile to an α,β-unsaturated ketone.[3] The use of a cyclohexyl Grignard reagent in the presence of a copper catalyst, or a Gilman reagent (lithium dicyclohexylcuprate), can effectively introduce the cyclohexyl group at the β-position of a suitable enone like methyl vinyl ketone.[4]

-

Acylation: The resulting enolate from the conjugate addition can be trapped with an appropriate acylating agent to introduce the second carbonyl group, thus forming the desired 1,4-dicarbonyl skeleton.

The Paal-Knorr Thiophene Synthesis: Mechanism and Key Considerations

The Paal-Knorr synthesis of thiophenes involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6] The most commonly employed and effective reagents for this transformation are Lawesson's reagent ([2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]) and phosphorus pentasulfide (P₄S₁₀) .[1] These reagents serve a dual purpose: they act as a source of sulfur and as powerful dehydrating agents, driving the reaction towards the formation of the aromatic thiophene ring.[5]

The proposed mechanism, while not fully elucidated in all its intricacies, is believed to proceed through the following key steps:

-

Thionation: The sulfurizing agent converts one or both of the carbonyl groups of the 1,4-dicarbonyl compound into thiocarbonyls (thioketones).[2][7]

-

Enolization/Thioenolization: Tautomerization of the remaining carbonyl or thiocarbonyl group to its enol or thioenol form.

-

Cyclization: An intramolecular nucleophilic attack of the enol/thioenol oxygen/sulfur onto the other thiocarbonyl carbon.

-

Dehydration: A series of dehydration steps, facilitated by the sulfurizing agent, leads to the formation of the stable aromatic thiophene ring.[8]

Caption: Generalized workflow of the Paal-Knorr thiophene synthesis.

Choice of Sulfurizing Agent:

| Reagent | Advantages | Disadvantages |

| Lawesson's Reagent | Generally milder, more soluble in organic solvents, often gives cleaner reactions and higher yields. | More expensive than P₄S₁₀. |

| Phosphorus Pentasulfide (P₄S₁₀) | Less expensive, readily available. | Can be less selective, sometimes leading to more byproducts. Reactions can be more vigorous. |

For the synthesis of a polysubstituted thiophene like this compound, Lawesson's reagent is often the preferred choice to maximize yield and minimize purification challenges.

Experimental Protocols

Caution: The Paal-Knorr thiophene synthesis generates hydrogen sulfide (H₂S), a highly toxic and flammable gas. All experimental procedures must be conducted in a well-ventilated fume hood.

Synthesis of the Precursor: 1-Cyclohexyl-2-methylbutane-1,4-dione (A Proposed Route)

This proposed synthesis is based on established methodologies for conjugate addition and enolate acylation.

Step 1: Conjugate Addition of Cyclohexylmagnesium Bromide to Methyl Vinyl Ketone

-

To a stirred suspension of magnesium turnings (1.2 equiv.) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add a solution of bromocyclohexane (1.0 equiv.) in anhydrous diethyl ether dropwise. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.

-

After the magnesium has been consumed, the resulting Grignard reagent is cooled to -78 °C.

-

A solution of copper(I) iodide (0.1 equiv.) is added, and the mixture is stirred for 15 minutes.

-

A solution of methyl vinyl ketone (1.1 equiv.) in anhydrous diethyl ether is added dropwise, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Acylation of the Resulting Enolate

-

The crude product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C.

-

A strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise to generate the enolate.

-

An acylating agent, such as acetyl chloride or acetic anhydride (1.2 equiv.), is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude 1-cyclohexyl-2-methylbutane-1,4-dione is purified by flash column chromatography on silica gel.

Synthesis of this compound

This protocol is adapted from a microwave-assisted procedure which has been shown to be highly efficient for the synthesis of substituted thiophenes.[9]

Materials:

-

1-Cyclohexyl-2-methylbutane-1,4-dione (1.0 equiv.)

-

Lawesson's Reagent (1.2 equiv.)

-

Anhydrous Toluene

-

10 mL microwave reactor vial with a magnetic stir bar

Procedure:

-

In a 10 mL microwave reactor vial, combine 1-cyclohexyl-2-methylbutane-1,4-dione and Lawesson's reagent.

-

Add anhydrous toluene and a magnetic stir bar to the vial.

-

Securely cap the reaction vessel.

-

Place the vial in a microwave synthesizer and irradiate the mixture at 150 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over ice water and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure to afford this compound as a colorless to pale yellow oil.

| Parameter | Recommended Condition |

| Solvent | Toluene, Xylene |

| Temperature | 120-150 °C (Microwave) or Reflux (Conventional) |

| Reaction Time | 15-30 min (Microwave) or 2-6 hours (Conventional) |

| Purification | Flash Chromatography or Distillation |

| Expected Yield | 60-85% |

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques. The following are expected spectral data based on analogous compounds:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.0-7.2 ppm (d, 1H, H-2 or H-5)

-

δ ~6.8-7.0 ppm (d, 1H, H-2 or H-5)

-

δ ~2.5-2.8 ppm (m, 1H, cyclohexyl-CH)

-

δ ~2.2 ppm (s, 3H, -CH₃)

-

δ ~1.2-2.0 ppm (m, 10H, cyclohexyl-CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~138-142 ppm (quaternary C)

-

δ ~135-138 ppm (quaternary C)

-

δ ~120-125 ppm (CH)

-

δ ~118-122 ppm (CH)

-

δ ~35-40 ppm (cyclohexyl-CH)

-

δ ~30-35 ppm (cyclohexyl-CH₂)

-

δ ~25-28 ppm (cyclohexyl-CH₂)

-

δ ~14-16 ppm (-CH₃)

-

-

IR (neat, cm⁻¹):

-

~3100 (C-H aromatic stretch)

-

2925, 2850 (C-H aliphatic stretch)

-

~1550, 1450 (C=C aromatic stretch)

-

~700-800 (C-S stretch)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peak at m/z = 180.11

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the sulfurizing agent is fresh and active. |

| Decomposition of starting material or product. | Use a milder sulfurizing agent (Lawesson's reagent). Lower the reaction temperature and extend the reaction time. | |

| Formation of Furan Byproduct | Insufficient sulfurization. | Increase the amount of sulfurizing agent. Ensure anhydrous conditions. |

| Difficult Purification | Presence of sulfur-containing byproducts. | Thoroughly wash the crude product with a sodium bicarbonate solution. Employ careful column chromatography. |

Conclusion

The synthesis of this compound via the Paal-Knorr thiophene synthesis is a reliable and efficient method for accessing this valuable heterocyclic compound. By carefully selecting the appropriate 1,4-dicarbonyl precursor and optimizing the reaction conditions, particularly with the use of microwave irradiation and Lawesson's reagent, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework, from retrosynthetic design to practical execution and characterization, to empower scientists in their pursuit of novel thiophene-based molecules for a wide range of applications.

References

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link][1][5]

-

Paal-Knorr Thiophene Synthesis. Chem-Station Int. Ed. [Link][10]

-

Paal–Knorr synthesis of thiophene. Química Orgánica. [Link][8]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? Quora. [Link][11]

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction–Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(22), 5277-5288. [Link][9]

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][3]

-

Conjugate Addition Reactions. Chemistry LibreTexts. [Link][4]

Sources

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. hbni.ac.in [hbni.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. research.unipd.it [research.unipd.it]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. quora.com [quora.com]

Spectroscopic Fingerprinting of 3-Cyclohexyl-4-methylthiophene: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. Thiophene derivatives, in particular, represent a class of privileged structures in medicinal chemistry, valued for their diverse biological activities.[1] This technical guide provides an in-depth spectroscopic characterization of 3-Cyclohexyl-4-methylthiophene, a representative substituted thiophene. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive analysis of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into spectroscopic methodologies.

Introduction: The Significance of Spectroscopic Characterization

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical challenges. Unambiguous confirmation of a molecule's structure is a critical early step, as its three-dimensional arrangement dictates its interaction with biological targets. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to "see" the connectivity of atoms and the electronic environment within a molecule. For a compound like this compound, a combination of spectroscopic methods is essential to confirm the substitution pattern on the thiophene ring and the nature of the alkyl substituents. This guide will delve into the "why" and "how" of applying NMR, IR, and UV-Vis spectroscopy for a complete structural and electronic profile of this molecule.

Molecular Structure of this compound

This compound is a five-membered aromatic heterocycle containing a sulfur atom, with a cyclohexyl group at the 3-position and a methyl group at the 4-position.[2][3] The aromaticity of the thiophene ring influences the chemical and physical properties of the molecule, including its spectroscopic behavior. The substituents, a bulky, non-planar cyclohexyl group and a small methyl group, will have distinct effects on the electronic distribution and vibrational modes of the thiophene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Foundational Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radiofrequency radiation. When the nuclei absorb this radiation, they "resonate," and the frequency at which this occurs is highly sensitive to the local electronic environment. This "chemical shift" is the cornerstone of NMR interpretation.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup. The following protocol is designed to ensure data integrity and reproducibility.

Step-by-Step Methodology for NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

"Lock" the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.

-

"Shim" the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required. Decoupling the proton signals simplifies the spectrum to single lines for each unique carbon.

-

(Optional but Recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.[5][6]

-

Diagrammatic Representation of the NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for substituted thiophenes and alkyl groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.9-7.2 | s | 1H | H-2 or H-5 | Aromatic proton on the thiophene ring. The exact shift depends on the electronic effects of the substituents. |

| ~6.8-7.1 | s | 1H | H-2 or H-5 | Aromatic proton on the thiophene ring. |

| ~2.5-2.8 | m | 1H | Cyclohexyl CH | Methine proton of the cyclohexyl group attached to the thiophene ring. |

| ~2.2 | s | 3H | -CH₃ | Methyl protons on the thiophene ring. |

| ~1.2-2.0 | m | 10H | Cyclohexyl CH₂ | Methylene protons of the cyclohexyl group. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-145 | C-3 or C-4 | Quaternary carbon of the thiophene ring attached to the cyclohexyl or methyl group. |

| ~130-140 | C-3 or C-4 | Quaternary carbon of the thiophene ring attached to the cyclohexyl or methyl group. |

| ~120-130 | C-2 or C-5 | Aromatic CH carbon of the thiophene ring. |

| ~115-125 | C-2 or C-5 | Aromatic CH carbon of the thiophene ring. |

| ~35-45 | Cyclohexyl CH | Methine carbon of the cyclohexyl group. |

| ~25-35 | Cyclohexyl CH₂ | Methylene carbons of the cyclohexyl group. |

| ~15-20 | -CH₃ | Methyl carbon. |

Interpretation Insights:

-

The presence of two singlets in the aromatic region of the ¹H NMR spectrum would confirm the 3,4-disubstitution pattern.

-

The integration of the signals will correspond to the number of protons in each environment.

-

The chemical shifts of the cyclohexyl protons and carbons will be influenced by their proximity to the aromatic ring.

-

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals, especially for the cyclohexyl group.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[7] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making IR an excellent tool for functional group identification.

The Vibrational Language of Molecules

Covalent bonds can be thought of as springs that stretch and bend at specific frequencies.[7] When infrared radiation of the same frequency is passed through a sample, the molecule absorbs the energy, leading to an increase in the amplitude of the vibration. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed in wavenumbers, cm⁻¹).

Experimental Protocol for IR Analysis

Step-by-Step Methodology for IR Spectroscopy:

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a sample cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or the solvent) to subtract any atmospheric or solvent absorptions.

-

Place the sample in the spectrometer and acquire the IR spectrum.

-

Diagrammatic Representation of the IR Workflow:

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H (thiophene ring) |

| 2850-2960 | C-H stretch | Aliphatic C-H (cyclohexyl and methyl) |

| ~1600, ~1450 | C=C stretch | Aromatic C=C (thiophene ring) |

| ~1450 | C-H bend | Aliphatic CH₂ and CH₃ |

| Below 1000 | C-S stretch | Thiophene ring |

Interpretation Insights:

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of both the thiophene ring and the alkyl substituents.

-

The C=C stretching bands in the 1450-1600 cm⁻¹ region are characteristic of aromatic systems.[9]

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[11] This absorption corresponds to the promotion of electrons from a ground electronic state to an excited state.

Electronic Excitations in Conjugated Systems

In molecules with π-systems, such as the thiophene ring, electrons can be excited from a π bonding orbital to a π* anti-bonding orbital. The energy required for this transition falls in the UV-Vis range. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. The extent of conjugation in a molecule significantly affects its λmax; longer conjugated systems absorb at longer wavelengths.[12]

Experimental Protocol for UV-Vis Analysis

Step-by-Step Methodology for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.2-0.8).

-

Prepare a "blank" sample containing only the solvent.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Replace the blank with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Diagrammatic Representation of the UV-Vis Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis.

Predicted UV-Vis Data and Interpretation

Table 4: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

| ~230-250 | π → π* | Thiophene ring |

Interpretation Insights:

-

Thiophene itself has a λmax around 231 nm.[13] The alkyl substituents on the ring are expected to cause a slight bathochromic (red) shift to a longer wavelength.

-

The intensity of the absorption (molar absorptivity, ε) is related to the probability of the electronic transition.

-

The absence of absorption in the visible region (400-800 nm) indicates that the compound is colorless.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound demonstrates the power of a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the aromatic ring, and UV-Vis spectroscopy probes the electronic structure of the conjugated system. Together, these techniques provide a detailed and self-validating "fingerprint" of the molecule, which is indispensable for quality control, reaction monitoring, and establishing structure-activity relationships in drug discovery. The principles and protocols outlined in this guide are broadly applicable to the characterization of a wide range of organic molecules.

References

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.

- ChemicalBook. (n.d.). 3-Hexylthiophene(1693-86-3) 1H NMR spectrum.

- science-softCon. (n.d.). UV/Vis + Photochemistry Database.

- Sugimoto, Y., Nishimura, S., & Imoto, E. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.

- National Institutes of Health. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. PMC.

- ACS Publications. (n.d.). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- National Institutes of Health. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC.

- Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives.

- Doc Brown's Advanced Organic Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF.

- RSC Publishing. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.

- Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.

- Wikipedia. (n.d.). Thiophene.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- MDPI. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- PubMed. (n.d.). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study.

- download. (n.d.). THIOPHENE AND ITS DERIVATIVES.

- Read Chemistry. (2019). How to interpret IR spectrum without Knowledge of the structure.

- AIP Publishing. (2024). The “simple” photochemistry of thiophene.

- Britannica. (n.d.). Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds.

- Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Electronic and Optical Properties of Novel Thiophene-Based Covalent Triazine Frameworks

Abstract

Covalent Triazine Frameworks (CTFs) incorporating thiophene moieties represent a frontier in materials science, merging the robust, nitrogen-rich structure of triazine networks with the exceptional electronic characteristics of thiophene-based conjugated systems. This guide provides an in-depth analysis of the design principles, synthesis, and advanced characterization of the electronic and optical properties of these novel materials. By creating intrinsic donor-acceptor (D-A) architectures, thiophene-based CTFs exhibit tunable band gaps, strong visible-light absorption, and efficient charge transport capabilities.[1][2] These properties make them highly promising for applications ranging from visible-light photocatalysis to organic electronics and electrochemical energy storage.[1][2][3][4] We will explore the causality behind synthetic choices, detail self-validating experimental protocols for characterization, and present a consolidated view of the structure-property relationships that govern their performance. This document is intended for researchers and professionals seeking to understand and harness the potential of these advanced functional polymers.

The Architectural Blueprint: Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks are a subset of Covalent Organic Frameworks (COFs), distinguished by the presence of 1,3,5-triazine rings as the core structural nodes.[1] These frameworks are formed through strong covalent bonds, typically via the trimerization of nitrile-functionalized monomers, resulting in materials with exceptional chemical and thermal stability.[5] The key features of CTFs include:

-

Inherent Porosity: The rigid, planar structure of the triazine ring and organic linkers leads to the formation of well-defined, permanent micropores, contributing to high surface areas.[1]

-

High Nitrogen Content: The triazine unit (C₃N₃) imbues the framework with a high nitrogen content, which not only enhances stability but also provides active sites for catalysis and energy storage applications.[5][6]

-

Electron-Deficient Node: The triazine ring is inherently electron-deficient, making it an ideal electron-accepting component in the design of functional electronic materials.[2]

The Functional Core: Thiophene as an Electron-Rich π-System

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of organic electronics.[1][7] Its widespread use stems from a unique combination of properties:

-

Electron-Donating Nature: The sulfur atom's lone pairs contribute to the aromatic π-system, making the thiophene ring electron-rich and an excellent electron donor.[1]

-

Extended π-Conjugation: Thiophene units can be easily polymerized or linked to form extended conjugated systems. This delocalization of π-electrons is crucial for efficient charge transport.[1]

-

Structural Rigidity and Planarity: The flat, rigid structure of polythiophenes facilitates intermolecular π-π stacking, which creates pathways for charge carriers to move between polymer chains, enhancing mobility.[8]

The integration of electron-rich thiophene linkers with electron-deficient triazine nodes is a powerful strategy for engineering the electronic structure of the resulting CTF, creating a material with a pronounced donor-acceptor character.[2][9]

Rational Design and Synthesis of Thiophene-Based CTFs

The synthesis of thiophene-based CTFs is a deliberate process aimed at controlling the material's topology, porosity, and electronic properties. The primary strategy involves the condensation or coupling of thiophene-based monomers with precursors that form the triazine ring.

Causality in Synthetic Strategy

The choice of synthetic method is dictated by the desired material properties, such as crystallinity and scalability.

-

Solvothermal Synthesis: This is one of the most common methods, involving the reaction of monomers in a high-boiling point solvent at elevated temperatures and pressures.[1][4] This approach often promotes the formation of more crystalline and ordered frameworks by allowing for reversible bond formation, which facilitates "error-checking" and self-healing during the growth of the framework.

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from days to minutes.[3] This rapid heating can lead to uniform nucleation and the formation of nanostructured materials.

-

Stille Coupling: This cross-coupling reaction is employed to create C-C bonds, offering a versatile route for linking pre-formed triazine cores with thiophene units. It provides excellent control over the final conjugated structure.[2][10]

The fundamental reaction often involves combining a thiophene derivative functionalized with aldehydes or nitriles with a complementary triamine or triazine-based building block.[1][7]

Caption: General synthesis scheme for thiophene-based CTFs.

Experimental Protocol: Solvothermal Synthesis of a Bithiophene-CTF

This protocol is adapted from methodologies reported for the synthesis of materials like TP-CTF.[1][11] It serves as a self-validating system where successful formation can be confirmed by characteristic color change and subsequent spectroscopic analysis.

Materials:

-

2,2′-bithiophene-5,5′-dicarboxaldehyde

-

4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline

-

Solvent mixture: Mesitylene/Dioxane (1:1 v/v)

-

Aqueous Acetic Acid (6 M)

-

Pyrex tube, Teflon liner, autoclave

-

N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone

Procedure:

-

Monomer Preparation: In a Pyrex tube, combine 2,2′-bithiophene-5,5′-dicarboxaldehyde (e.g., 0.5 mmol) and 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline (e.g., 0.33 mmol).

-

Solvent Addition: Add 5 mL of the mesitylene/dioxane solvent mixture.

-

Catalyst Addition: Add 0.5 mL of 6 M aqueous acetic acid to catalyze the imine condensation reaction.

-

Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension.

-

Reaction Setup: Flash-freeze the tube in liquid nitrogen, evacuate to remove dissolved gases, and seal it under vacuum.

-

Solvothermal Reaction: Place the sealed tube in an autoclave and heat at 120 °C for 3 days. A color change to a deep red or dark powder indicates polymer formation.

-

Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

-

Purification (Soxhlet Extraction): To remove unreacted monomers and oligomers, wash the solid extensively. Place the crude product in a cellulose thimble and perform sequential Soxhlet extraction with DMF, THF, and finally acetone, each for 24 hours.

-

Drying: Dry the purified dark powder in a vacuum oven at 80 °C overnight to yield the final thiophene-based CTF.

Probing the Electronic Structure

The electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting band gap, dictates the material's utility in electronic devices.

Experimental Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is an indispensable electrochemical technique to experimentally determine the HOMO and LUMO energy levels. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), one can estimate these energy levels relative to a reference electrode (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺).

The rationale is that the oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy required to add an electron to the LUMO.

Caption: Workflow for electronic characterization using Cyclic Voltammetry.

Protocol: Cyclic Voltammetry Measurement

-

Electrode Preparation: Prepare a suspension of the CTF powder in a solvent with a binder (e.g., Nafion). Drop-cast this suspension onto a conductive substrate (e.g., FTO glass) and dry to form a thin film. This is the working electrode.

-

Cell Assembly: Assemble a three-electrode electrochemical cell with the CTF-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Electrolyte: Use an electrolyte solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Degas the solution with argon or nitrogen for 20 minutes to remove oxygen.

-

Calibration: Record the cyclic voltammogram of the Fc/Fc⁺ redox couple under the same conditions. The midpoint potential of this couple is used as an internal standard.

-

Measurement: Scan the potential in both positive and negative directions at a scan rate of 50 mV/s and record the resulting current.

-

Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Calculation: Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 5.1]

-

Electrochemical Band Gap (E_g) = LUMO - HOMO

-

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the electronic properties, complementing experimental data.[3][12] These simulations can predict the electronic band structure, which plots electron energy versus momentum in reciprocal space, and the density of states (DOS), which shows the number of available electronic states at each energy level. For thiophene-based CTFs, DFT calculations have confirmed that they are often direct band gap semiconductors, a desirable property for optoelectronic applications as it allows for efficient light emission and absorption.[3][12]

Unveiling the Optical Properties

The optical properties are a direct consequence of the electronic structure and define how the material interacts with light.

Experimental Characterization: UV-Visible Spectroscopy

Solid-state UV-Visible diffuse reflectance spectroscopy is the primary technique for studying light absorption. Thiophene-based CTFs typically show strong, broad absorption bands extending into the visible region (400-700 nm).[1] This visible light absorption is a hallmark of these materials and is attributed to π-π* and n-π* electronic transitions within the extended conjugated system, specifically involving the thiophene donor and triazine acceptor units.[1]

The optical band gap (E_g) can be estimated from the absorption edge using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor, the relationship is (αhν)² vs. hν. Extrapolating the linear portion of the plot to the x-axis gives the optical band gap.

Protocol: Solid-State UV-Vis Spectroscopy

-

Sample Preparation: Mix a small amount of the dry CTF powder with barium sulfate (BaSO₄) powder. BaSO₄ is used as a non-absorbing reference standard.

-

Measurement: Place the sample in the integrating sphere attachment of a UV-Vis spectrophotometer.

-

Data Acquisition: Record the diffuse reflectance spectrum over a wavelength range of 200-800 nm.

-

Conversion: Convert the reflectance (R) data to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The F(R) value is proportional to the absorption coefficient (α).

-

Tauc Plot: Convert wavelength (λ) to photon energy (E = hc/λ). Plot (F(R) * E)² versus E.

-

Band Gap Determination: Extrapolate the linear region of the Tauc plot to the energy axis (where the y-value is zero). The intercept point is the optical band gap.

Structure-Property Relationships: Tuning for Performance

The electronic and optical properties of thiophene-based CTFs are not fixed but can be precisely tuned by modifying their chemical structure.

-

Conjugation Length: Increasing the number of thiophene units in the linker (e.g., moving from thiophene to bithiophene or terthiophene) extends the π-conjugation. This generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in absorption and a lower band gap.[13]

-

Monomer Geometry: The planarity of the framework is critical. More planar structures allow for better π-orbital overlap, enhancing delocalization and lowering the band gap.[8]

-

Donor/Acceptor Strength: Introducing different derivatives of thiophene (e.g., thieno[3,2-b]thiophene) can alter the electron-donating strength of the linker, providing another handle for tuning the band gap.[7][9]

Caption: Relationship between CTF structural modifications and optoelectronic properties.

Table 1: Comparative Optoelectronic Data of Thiophene-Based CTFs

| Material Name | Thiophene Unit | Synthesis Method | Optical Band Gap (eV) | Application Highlight | Reference |

| TP-CTF | Bithiophene | Solvothermal | 2.1 | Visible-Light Photocatalysis | [1] |

| TBCTF | Thiophene | Theoretical | 2.385 (Calculated) | Photovoltaics, H₂ Storage | [3][12] |

| PTT-O | EDOT | Stille Coupling | 1.84 | Li-ion Battery Anode | [2][10] |

| DPhBTBT-CTF | Benzothieno-benzothiophene | Microwave | N/A | Versatile Photocatalysis | [9] |

Applications Driven by Optoelectronic Properties

The unique electronic and optical properties of thiophene-based CTFs make them ideal candidates for a variety of advanced applications.

-

Visible-Light Photocatalysis: Their low band gap allows them to absorb a significant portion of the solar spectrum.[1] Upon light absorption, they generate electron-hole pairs that can drive chemical reactions, such as the oxidative coupling of amines or the selective oxidation of alcohols, with high efficiency and selectivity under mild conditions.[1][4][9]

-

Optoelectronics and Photovoltaics: As direct band gap semiconductors with tunable properties and low reflectivity, they are being explored for use in organic light-emitting diodes (OLEDs) and as light-harvesting materials in organic solar cells.[1][12] The formation of heterostructures can further enhance performance by promoting the separation of photogenerated charges.[3]

-

Electrochemical Energy Storage: The redox-active nature of the triazine and thiophene units, combined with high surface area, makes these materials suitable for use as electrodes in batteries and supercapacitors.[2][6][10] They can offer high specific capacity and good cycling stability.[10]

Conclusion and Future Outlook

Thiophene-based covalent triazine frameworks are a versatile class of crystalline porous polymers with immense potential. The ability to engineer their electronic and optical properties at the molecular level through rational design of the thiophene linker and triazine core has paved the way for high-performance materials. The intrinsic donor-acceptor structure leads to low band gaps and efficient visible-light harvesting, which has been successfully leveraged in photocatalysis and is promising for next-generation optoelectronic devices.

Future research will likely focus on enhancing the crystallinity of these frameworks to improve charge transport, exploring a wider library of thiophene derivatives to achieve finer control over the band structure, and fabricating these materials into devices such as thin films and membranes to translate their impressive properties into practical applications. The continued synergy between synthetic chemistry, advanced characterization, and computational modeling will be crucial in unlocking the full potential of these remarkable materials.

References

-

Melero, M., Díaz, U., & Llabrés I Xamena, F. X. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Molecules, 29(7), 1637. [Link]

-

Ball, B., et al. (2019). Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. ACS Omega, 4(2), 3556–3564. [Link]

-

Ball, B., et al. (2019). Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. ACS Omega, 4(2), 3556–3564. [Link]

-

Li, Y., et al. (2021). The Synthesis of a Covalent Organic Framework from Thiophene Armed Triazine and EDOT and Its Application as Anode Material in Lithium-Ion Battery. Polymers, 13(19), 3300. [Link]

-

Melero, M., Díaz, U., & Llabrés I Xamena, F. X. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Semantic Scholar. [Link]

-

Melero, M., Díaz, U., & Llabrés I Xamena, F. X. (2024). Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. PubMed. [Link]

-

Wu, K., & Zhou, R. (2021). Thiophene Units Linked Covalent Triazine-Based Frameworks. Journal of Jianghan University (Natural Science Edition), 49(4), 5-11. [Link]

-

Borrallo-Aniceto, M. C., et al. (2023). Unveiling the potential of a covalent triazine framework based on[1]benzothieno[3,2-b][1]benzothiophene (DPhBTBT-CTF) as a metal-free heterogeneous photocatalyst. Royal Society of Chemistry. [Link]

-

Wang, H., et al. (2025). Thiophene-functionalized covalent triazine frameworks for photo-enhanced gold recovery. ResearchGate. [Link]

-

Dalapati, S., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules, 26(11), 3123. [Link]

-

Sarfaraz, S., et al. (2022). Computational investigation of a covalent triazine framework (CTF-0) as an efficient electrochemical sensor. Semantic Scholar. [Link]

-

Sarfaraz, S., et al. (2022). Computational investigation of a covalent triazine framework (CTF-0) as an efficient electrochemical sensor. RSC Advances, 12(7), 3909-3923. [Link]

-

Li, Y., et al. (2022). Modulating electronic structure of triazine-based covalent organic frameworks for photocatalytic organic transformations. Journal of Materials Chemistry A. [Link]

-

Wang, Y., et al. (2025). Two-dimensional covalent triazine frameworks for advanced electrochemical energy storage applications. RSC Publishing. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. [Link]

-

Hadla, M., et al. (2021). Study of a thiophene-based polymer for optoelectronic applications. ResearchGate. [Link]

-

Sarfaraz, S., et al. (2022). Computational investigation of a covalent triazine framework (CTF-0) as an efficient electrochemical sensor. RSC Advances. [Link]

-

Li, Y., et al. (2021). The Synthesis of a Covalent Organic Framework from Thiophene Armed Triazine and EDOT and Its Application as Anode Material in Lithium-Ion Battery. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Synthesis of a Covalent Organic Framework from Thiophene Armed Triazine and EDOT and Its Application as Anode Material in Lithium-Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational investigation of a covalent triazine framework (CTF-0) as an efficient electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-dimensional covalent triazine frameworks for advanced electrochemical energy storage applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies | MDPI [mdpi.com]

- 9. Unveiling the potential of a covalent triazine framework based on [1]benzothieno[3,2- b ][1]benzothiophene ( DPhBTBT-CTF ) as a metal-free heterogeneo ... - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03529H [pubs.rsc.org]

- 10. The Synthesis of a Covalent Organic Framework from Thiophene Armed Triazine and EDOT and Its Application as Anode Material in Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thiophene Units Linked Covalent Triazine-Based Frameworks [qks.jhun.edu.cn]

Introduction: The Strategic Importance of the 3,4-Disubstituted Thiophene Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Disubstituted Thiophene Derivatives

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a core structural motif frequently found in successful drug molecules.[1][2] Its prevalence is not accidental; the thiophene ring is a bioisostere of the benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while offering distinct electronic and physicochemical properties that can be fine-tuned to optimize a drug candidate's profile.[3][4] This guide focuses specifically on the 3,4-disubstitution pattern, a strategic platform for modulating molecular properties. By modifying substituents at these adjacent positions, researchers can systematically alter a molecule's behavior—from its electronic character to its solubility and membrane permeability—without drastically changing its core geometry, providing a powerful tool for rational drug design and the development of advanced functional materials.

Modulating Core Molecular Behavior: A Deep Dive into Physicochemical Properties

The substituents at the 3- and 4-positions of the thiophene ring exert profound control over the molecule's overall character. Understanding these influences is paramount for predicting a derivative's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), target engagement, and formulation feasibility.

Electronic Effects: Tuning Reactivity and Aromaticity

The electronic nature of the 3,4-substituents directly dictates the electron density and reactivity of the thiophene ring. This is a critical parameter influencing how the molecule interacts with biological targets and its metabolic stability.

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl (-R) groups donate electron density into the thiophene ring. This has several key consequences:

-

Increased Nucleophilicity: The ring becomes more "electron-rich," making it more susceptible to electrophilic attack.[5]

-

Lowered Oxidation Potential: The molecule is more easily oxidized. This property is masterfully exploited in the case of 3,4-ethylenedioxythiophene (EDOT), where the two oxygen atoms of the ethylenedioxy bridge act as powerful EDGs.[6][7] This low oxidation potential facilitates its polymerization into the highly conductive polymer PEDOT, a cornerstone of organic electronics.[8][9]

-

Enhanced Conjugation: EDGs can increase the effective π-conjugation of the system, which is crucial for applications in materials science and for influencing interactions with biological macromolecules.[7]

-

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂CH₃) pull electron density away from the ring.

-

Decreased Nucleophilicity: The ring becomes "electron-poor," making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution (SNAr).[10]

-

Stabilization of Negative Charge: EWGs can stabilize an adjacent negative charge, a factor that can be critical in enzyme-catalyzed reactions or specific receptor-binding events.[10]

-

The interplay of these electronic effects is a primary lever for medicinal chemists to optimize a molecule's interaction with its target and modulate its metabolic fate.

Caption: Influence of 3,4-substituents on thiophene ring electronics.

Steric Effects: Governing Molecular Shape and Accessibility

Steric effects relate to the spatial arrangement and bulk of the substituents.[11] Bulky groups at the 3- and 4-positions can physically hinder the approach of a reactant or prevent the molecule from adopting a conformation required for binding to a receptor's active site.[12] This steric hindrance can be strategically employed to:

-

Improve Metabolic Stability: By blocking sites on the molecule that are susceptible to metabolic enzymes (e.g., cytochrome P450s).

-

Enhance Selectivity: By designing a molecule that fits precisely into the binding pocket of a target receptor while being too bulky to fit into off-target receptors.

-

Control Reactivity: By sterically shielding the thiophene ring from certain chemical reactions.[11]

Lipophilicity (LogP / LogD): The Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development.[13] It is a primary determinant of a drug's ability to cross cell membranes, including the intestinal wall for oral absorption and the blood-brain barrier.[13][14]

-

LogP: The partition coefficient, measured as the logarithm of the concentration ratio of a neutral compound in an octanol/water mixture.

-

LogD: The distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms of the molecule.

Substituents at the 3,4-positions are a direct handle to control lipophilicity. Introducing nonpolar, hydrocarbon-rich groups (e.g., alkyl, aryl) will increase the LogP, while adding polar groups with hydrogen-bonding capacity (e.g., -OH, -NH₂, -COOH) will decrease it. Achieving an optimal LogP/LogD value (typically between 1 and 5 for orally available drugs) is a delicate balancing act to ensure sufficient membrane permeability without compromising aqueous solubility.[13]

Table 1: Representative Impact of 3,4-Substituents on Lipophilicity (LogP)

| 3-Substituent | 4-Substituent | Expected Change in LogP | Rationale |

| -H | -H | Baseline | Unsubstituted thiophene. |

| -CH₃ | -CH₃ | Increase | Addition of nonpolar alkyl groups increases lipophilicity. |

| -Br | -Br | Significant Increase | Halogens are lipophilic and increase molecular weight. |

| -OCH₃ | -OCH₃ | Moderate Increase | Alkoxy groups add nonpolar character, though oxygen allows some polarity. |

| -COOH | -H | Decrease | The carboxylic acid group is polar and capable of hydrogen bonding. |

| -CONH₂ | -H | Decrease | The amide group is polar and reduces lipophilicity. |

Aqueous Solubility (LogS): A Prerequisite for Bioavailability

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract.[13] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[15] Thiophene derivatives, being aromatic heterocycles, are often poorly soluble in water.[1][3][16]

The 3,4-substituents are crucial for enhancing solubility. The introduction of polar, ionizable, or hydrogen-bond-donating/accepting groups is a common strategy. For instance, converting a carboxylic acid to a more soluble salt or introducing hydroxyl or amine functionalities can significantly improve the aqueous solubility (LogS) of the parent compound.

Acidity/Basicity (pKa): The Determinant of Ionization State

The pKa of a molecule defines the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[17] This is critical because the ionization state of a drug affects its:

-

Solubility: The ionized form is generally more water-soluble.

-

Permeability: The neutral form is generally more membrane-permeable.

-

Target Binding: Receptor binding often requires a specific ionization state for optimal electrostatic interactions.

If a 3,4-disubstituted thiophene derivative contains an acidic (e.g., -COOH) or basic (e.g., -NH₂) functional group, its pKa will be influenced by the electronic properties of the entire molecule. An electron-withdrawing group on the thiophene ring will make an attached carboxylic acid more acidic (lower pKa), while an electron-donating group will make a basic substituent more basic (higher pKa).

Experimental and Computational Workflows for Property Determination

Synthesizing technical accuracy with field-proven insights requires robust methods for quantifying these physicochemical properties.

Protocol 1: Experimental Determination of Lipophilicity (LogP) via the Shake-Flask Method

This is the gold-standard, self-validating method for LogP determination.[18]

Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating a lipid membrane) and water. The concentration in each phase at equilibrium is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the 3,4-disubstituted thiophene derivative in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separation funnel or vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 or 1:2 ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation may be used to accelerate this process and ensure a clean separation.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the thiophene derivative in both the n-octanol (Coct) and water (Caq) phases using a validated analytical technique like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log10 (Coct / Caq)

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 2: Experimental Determination of pKa via Potentiometric Titration

This method provides a direct and reliable measurement of a compound's acid dissociation constant.[19]

Principle: The pH of a solution of the compound is monitored as a standardized titrant (acid or base) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh the 3,4-disubstituted thiophene derivative and dissolve it in a known volume of high-purity water. If solubility is an issue, a co-solvent like DMSO or methanol may be used, though this will yield an apparent pKa (pKaapp).[20][21]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic analyte, or 0.1 M NaOH for an acidic analyte) using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Computational Chemistry: Predicting Properties In Silico

Modern drug discovery heavily relies on computational models to predict physicochemical properties before a molecule is ever synthesized, saving significant time and resources. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide valuable insights.[22] These methods can calculate:

-

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help quantify the electronic effects of substituents.[23][24] A smaller HOMO-LUMO gap often correlates with higher reactivity.[22]

-

Electrostatic Potential Maps: These visualize the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions that are key to intermolecular interactions.

-

Dipole Moment: Provides a measure of the molecule's overall polarity, which is related to its solubility and binding properties.[23]

Conclusion

The 3,4-disubstituted thiophene framework is a remarkably versatile scaffold for chemists in drug discovery and materials science. The physicochemical properties of these derivatives are not fixed but are highly tunable through the strategic selection of substituents at the 3- and 4-positions. By carefully considering the interplay of electronic, steric, lipophilic, and solubility effects, researchers can rationally design molecules with optimized properties for a given application. A thorough understanding of these principles, validated by robust experimental and computational methods, is essential for translating a promising chemical structure into a successful therapeutic agent or a high-performance material.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry.

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

- Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series.

- Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)

- Development of Methods for the Determination of pKa Values.

- Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene deriv

- Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes.

- Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.

- Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. AIP Publishing.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.

- Therapeutic importance of synthetic thiophene. PMC, PubMed Central.

- The Role of Thiophene Derivatives in Modern Drug Discovery.

- THIOPHENE AND ITS DERIV

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

- pKa and log p determin

- 3,4-Ethylenedioxythiophene (EDOT) as a versatile building block for advanced functional π-conjugated systems.

- 151 CHM2211 Steric Effects on Electrophilic Arom

- pKa Determination in non-Aqueous Solvents. The University of Liverpool Repository.

- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- 3,4-Ethylenedioxythiophene 97 126213-50-1. Sigma-Aldrich.

- Poly(3,4-ethylenedioxythiophene)

- Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins.

- Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]

- 7. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. web.mit.edu [web.mit.edu]

- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. azolifesciences.com [azolifesciences.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sciensage.info [sciensage.info]

- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pKa and log p determination | PPTX [slideshare.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aromaticity of Substituted Thiophenes in Comparison to Benzene and Furan

Abstract

Aromaticity, a cornerstone concept in organic chemistry, profoundly influences the stability, reactivity, and electronic properties of cyclic molecules. For researchers and professionals in drug development and materials science, a nuanced understanding of how structural modifications modulate aromaticity is paramount for rational molecular design. This technical guide provides an in-depth investigation into the aromaticity of substituted thiophenes, offering a comparative analysis with their carbocyclic and heterocyclic counterparts, benzene and furan. We will explore the theoretical underpinnings of aromaticity, delve into the computational methodologies used for its quantification, and present a comprehensive analysis of how substituents electronically tune the aromatic character of these important ring systems. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the intricate relationship between structure and aromaticity in these key heterocycles.

The Fundamental Principles of Aromaticity in Heterocycles

Aromaticity is traditionally defined by a set of criteria, including a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule).[1] While benzene is the archetypal aromatic compound, heterocyclic systems like thiophene and furan also exhibit aromatic character. The heteroatom in these five-membered rings contributes a lone pair of electrons to the π-system, completing the aromatic sextet.

The inherent aromaticity of these parent heterocycles follows the general trend: Benzene > Thiophene > Pyrrole > Furan .[2] This order is primarily governed by the electronegativity of the heteroatom and the efficiency of its p-orbital overlap with the carbon atoms in the ring.[2][3]

-

Benzene: With its perfect symmetry and efficient 2p-2p π-orbital overlap between carbon atoms, benzene exhibits the highest degree of aromaticity and resonance stabilization.[3]

-

Thiophene: The sulfur atom in thiophene is less electronegative than oxygen, allowing its lone pair to participate more readily in the π-system. However, the overlap between sulfur's 3p orbitals and carbon's 2p orbitals is less effective than the 2p-2p overlap in benzene, resulting in a slightly lower aromaticity.[3]

-

Furan: Oxygen's high electronegativity leads to a stronger hold on its lone pair, reducing their delocalization into the ring. This diminished participation of the lone pair in the aromatic sextet makes furan the least aromatic of the three.[2]

This established order of aromaticity has significant implications for the chemical reactivity of these compounds. The less aromatic a heterocycle is, the lower its resonance stabilization energy. Consequently, the energy barrier to disrupt the aromatic system during reactions like electrophilic aromatic substitution is lower. This explains the generally higher reactivity of furan and thiophene compared to benzene.[4]

Quantifying Aromaticity: A Computational Approach

Since aromaticity is a conceptual rather than a directly measurable property, various computational methods have been developed to quantify it. Among the most widely used are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity that is computationally calculated. It is defined as the negative of the magnetic shielding computed at a specific point in space, typically the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region in the center of the ring. Therefore, a more negative NICS value indicates a higher degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

HOMA is a geometry-based index that assesses the degree of bond length equalization within a ring, a key characteristic of aromatic systems. It compares the experimental or calculated bond lengths of a given molecule to the optimal bond lengths of a fully aromatic system. A HOMA value of 1 signifies a fully aromatic system, while values close to 0 indicate a non-aromatic system.

The Influence of Substituents on Aromaticity

The introduction of substituents onto the thiophene, furan, or benzene ring can significantly modulate their aromatic character. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role in this modulation.

General Trends in Substituted Furans